molecular formula C16H12N4O B11845003 6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one

6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one

Cat. No.: B11845003
M. Wt: 276.29 g/mol
InChI Key: VQUOPURUWIRVAO-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

6-amino-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C16H12N4O/c17-13-8-4-7-11-12-9-20(10-5-2-1-3-6-10)19-15(12)16(21)18-14(11)13/h1-9H,17H2,(H,18,21)

InChI Key

VQUOPURUWIRVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4=C(C(=CC=C4)N)NC(=O)C3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XlogP Key Features
2-Phenyl-2H-pyrazolo[3,4-c]quinolin-4-one None C₁₆H₁₁N₃O 261.28 - Parent structure; no functional groups
5-Methyl-2-phenylpyrazolo[3,4-c]quinolin-4-one 5-CH₃ C₁₇H₁₃N₃O 275.31 2.9 Increased lipophilicity
Target Compound 6-NH₂ C₁₆H₁₂N₄O 276.29 ~1.5 (theoretical) Enhanced solubility via NH₂ group
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 7-COOEt, 5-quinolin-3-yl C₂₄H₁₈N₄O₃ 410.42 - Extended conjugation; ester functionality
  • Amino Group Impact: The 6-amino group in the target compound introduces hydrogen-bond donors (NH₂), likely improving aqueous solubility compared to methyl-substituted analogs (e.g., XlogP reduction from 2.9 to ~1.5) .
  • Molecular Weight: The amino group marginally increases molecular weight (276.29 g/mol) versus the parent compound (261.28 g/mol) .

Biological Activity

6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is a heterocyclic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class and features a unique fused ring system, which includes both pyrazole and quinoline moieties. The amino group at the 6-position and a phenyl substituent at the 2-position contribute to its distinctive chemical properties and biological activity.

  • Molecular Formula : C16H12N4O
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : this compound

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects primarily through the inhibition of specific kinases involved in cell proliferation. This mechanism of action positions it as a potential candidate for anti-cancer therapies.

Key Findings from Studies

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, leading to reduced cell proliferation rates in several cancer cell lines.
  • Cell Lines Tested : In vitro studies have demonstrated efficacy against human tumor cell lines such as HeLa, HCT116, and A375, with notable IC50 values indicating its potency.

The interaction studies reveal that this compound binds to the active sites of kinases, effectively blocking their activity. This inhibition can lead to downstream effects that suppress tumor growth and promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound (amino at position 6 and phenyl at position 2) contributes to its distinct biological activity compared to similar compounds. The following table summarizes related compounds and their activities:

Compound NameStructure TypeKey Features
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridinePyrazolo[4,3-c]pyridineExhibits antiproliferative activity
6-Hydroxy-2-pheny1 -2H-pyrazolo[3,4-C]quinolin -4(5H)-oneHydroxy derivativePotential fluorescent probe
1-Methyl-3-pheny1 -1H-pyrazolo[3,4-b]quinolinePyrazolo[3,4-b]quinolineExplored for diverse biological activities

In Vitro Studies

A study published in MDPI highlighted the compound's effectiveness against various cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability in a dose-dependent manner.

Animal Models

Further research is needed to evaluate the compound's efficacy in vivo. Preliminary animal studies suggest promising results; however, comprehensive toxicological assessments are essential before clinical applications can be considered.

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